

# alpha-Methyl cinnamic acid chemical structure and IUPAC name

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## Compound of Interest

Compound Name: *alpha-Methyl cinnamic acid*

Cat. No.: B7855446

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## An In-depth Technical Guide to $\alpha$ -Methylcinnamic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of key organic compounds is paramount. This guide provides a detailed overview of  $\alpha$ -methylcinnamic acid, covering its chemical structure, nomenclature, physical and chemical properties, and a representative synthetic protocol.

## Chemical Structure and IUPAC Name

$\alpha$ -Methylcinnamic acid is a carboxylic acid derivative characterized by a phenyl group and a methyl group attached to a propenoic acid backbone.<sup>[1]</sup> The presence of the double bond gives rise to (E) and (Z) isomers, though the (E) isomer is more common.

The standard IUPAC name for this compound is (E)-2-methyl-3-phenylprop-2-enoic acid.<sup>[1][2]</sup> It is also commonly referred to as  $\alpha$ -methylcinnamic acid.<sup>[3]</sup>

Below is a diagram illustrating the chemical structure of  $\alpha$ -methylcinnamic acid.

**Figure 1:** Chemical structure of  $\alpha$ -methylcinnamic acid.

## Physicochemical Properties

A summary of the key physical and chemical properties of  $\alpha$ -methylcinnamic acid is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	162.19 g/mol
CAS Number	1199-77-5 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline solid <a href="#">[3]</a>
Melting Point	79-81 °C <a href="#">[5]</a>
Boiling Point	288.3 °C at 760 mmHg <a href="#">[3]</a>
Density	1.147 g/cm <sup>3</sup> <a href="#">[3]</a>
LogP	2.17450 <a href="#">[3]</a>

## Experimental Protocol: Synthesis of $\alpha$ -Methylcinnamic Acid

The following protocol details a common method for the synthesis of  $\alpha$ -methylcinnamic acid via a condensation reaction.

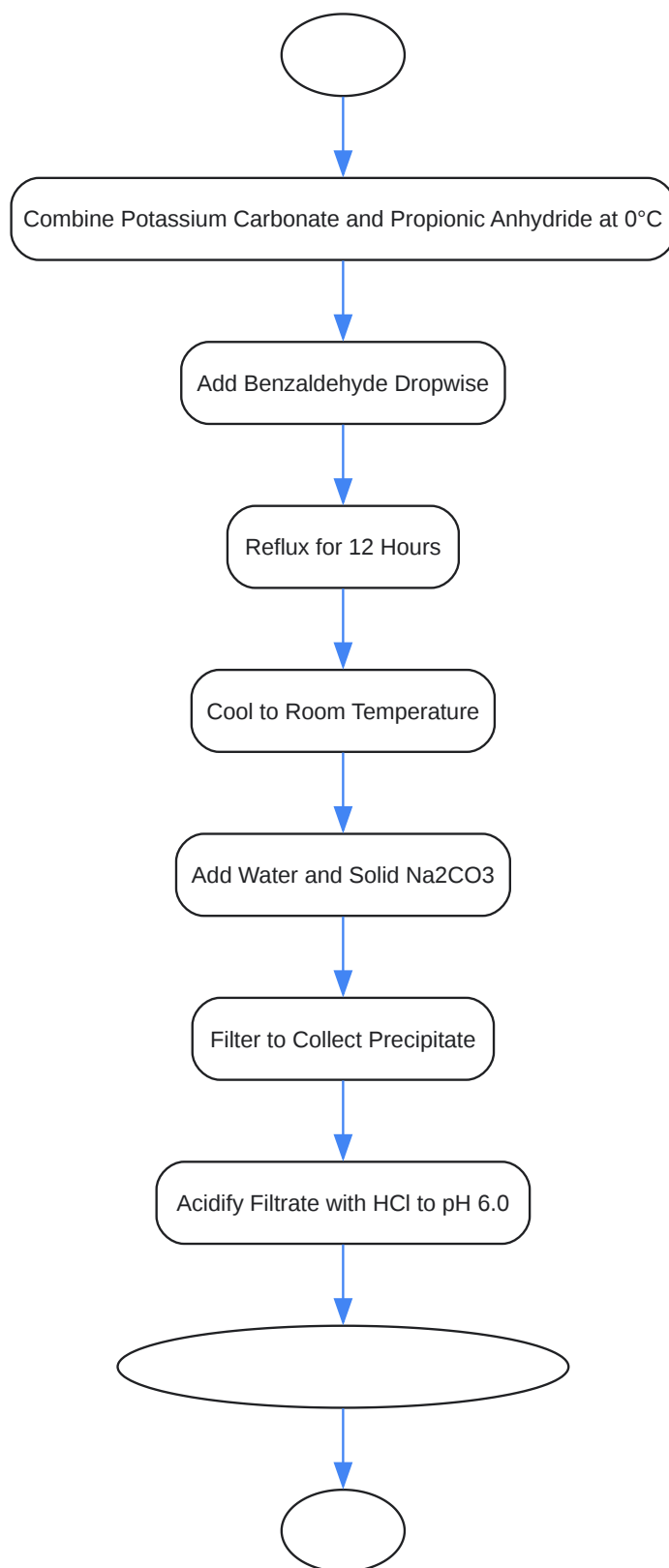
Materials:

- Benzaldehyde
- Propionic anhydride
- Potassium carbonate
- Water
- Sodium carbonate (solid)
- Concentrated Hydrochloric acid (HCl)

Procedure:

- To a reaction vial, add potassium carbonate (224 mmol, 1.2 eq.).
- Slowly add propionic anhydride (300 mmol, 1.6 eq.) to the reaction vial at 0 °C.
- After stirring for 5 minutes, add benzaldehyde (186 mmol, 1.0 eq.) dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for 12 hours.
- Upon completion, cool the mixture to room temperature using an ice bath.
- Add water and solid sodium carbonate (30 g) to the reaction mixture.
- Collect the resulting yellow precipitate by filtration.
- Acidify the filtrate to a pH of 6.0 with concentrated HCl to precipitate the solid product, 2-methyl-3-phenylpropenoic acid.<sup>[5]</sup>

The logical workflow for this synthesis is depicted in the diagram below.



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**Figure 2:** Workflow for the synthesis of α-methylcinnamic acid.

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